
Tris(2-ethylcyclopentyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-ethylcyclopentyl)borane is an organoboron compound known for its unique structure and reactivity. This compound features a boron atom bonded to three 2-ethylcyclopentyl groups, making it a versatile reagent in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-ethylcyclopentyl)borane typically involves the reaction of boron trihalides with 2-ethylcyclopentyl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted byproducts. The general reaction scheme is as follows:
BCl3+3(2−ethylcyclopentyl)Li→B(2−ethylcyclopentyl)3+3LiCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-ethylcyclopentyl)borane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form boronic acids or borates.
Reduction: Can act as a reducing agent in certain organic transformations.
Substitution: Participates in nucleophilic substitution reactions, where the 2-ethylcyclopentyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
Boronic Acids: Formed through oxidation reactions.
Borates: Result from further oxidation.
Substituted Boranes: Produced via nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Tris(2-ethylcyclopentyl)borane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydroboration and polymerization.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of Tris(2-ethylcyclopentyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to catalyze a variety of reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability.
Tris(2,6-dimethylphenyl)borane: Another organoboron compound with similar reactivity but different steric properties.
Uniqueness
Tris(2-ethylcyclopentyl)borane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic applications. Its ability to form stable complexes with a variety of substrates sets it apart from other boron compounds.
Eigenschaften
CAS-Nummer |
60134-96-5 |
|---|---|
Molekularformel |
C21H39B |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
tris(2-ethylcyclopentyl)borane |
InChI |
InChI=1S/C21H39B/c1-4-16-10-7-13-19(16)22(20-14-8-11-17(20)5-2)21-15-9-12-18(21)6-3/h16-21H,4-15H2,1-3H3 |
InChI-Schlüssel |
BOGNTYYCBLAHMU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CCCC1CC)(C2CCCC2CC)C3CCCC3CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


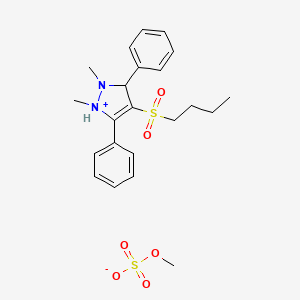
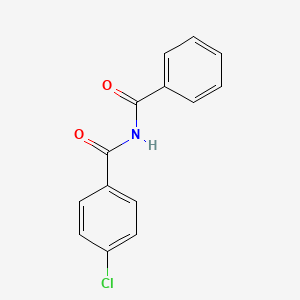
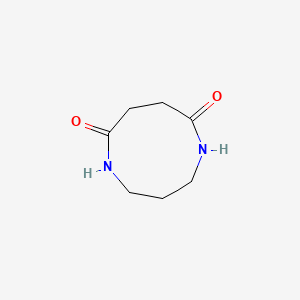
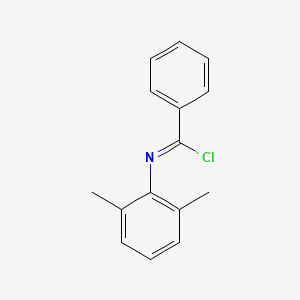
![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)

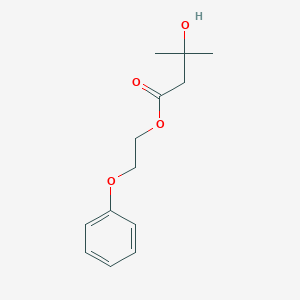
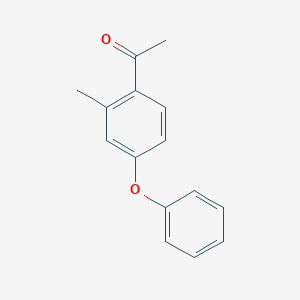
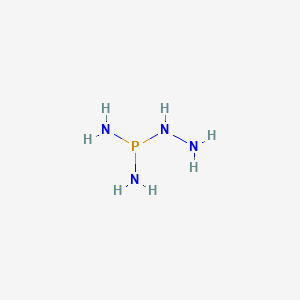
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)
![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)


![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)
